2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid
Description
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid is a spirocyclic compound featuring a unique bicyclic scaffold with oxygen and nitrogen atoms at positions 2 and 6, respectively, and a carboxylic acid group at position 3. Its CAS number is 2306272-34-2, and it is commercially available with a purity of ≥97% . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. Its spirocyclic structure confers rigidity, enhancing binding selectivity in drug-receptor interactions. Key synthetic routes involve Mannich reactions (e.g., coupling with benzofuran derivatives) or palladium-catalyzed cross-coupling reactions .
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-5(9)4-6(3-10-4)1-7-2-6/h4,7H,1-3H2,(H,8,9) |
InChI Key |
MACFTFFPQDZLGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)COC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a suitable precursor with a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like 1,4-dioxane or acetonitrile (MeCN). The reaction conditions, including temperature and concentration, are optimized to achieve high yield and selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include bases (e.g., K2CO3, Cs2CO3), solvents (e.g., 1,4-dioxane, MeCN), and oxidizing or reducing agents (e.g., H2O2, NaBH4). The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid with analogous spirocyclic compounds, focusing on structural features, molecular properties, and applications.
Structural and Functional Differences
- Substituent Position : The carboxylic acid group at C3 in the target compound distinguishes it from derivatives with COOH at C2 (e.g., Spiro[3.3]heptane-2-carboxylic acid) .
- Reactivity: The presence of both ether and amine groups in 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid enables diverse reactivity, such as participation in Mannich reactions (as seen in TAM16 synthesis) , whereas 6-oxo or cyano derivatives may undergo nucleophilic additions or reductions .
Physicochemical Properties
- Solubility: The oxalate salt of 2-Oxa-6-azaspiro[3.3]heptane (C₇H₁₁NO₅) enhances aqueous solubility for pharmaceutical formulations .
- Stability: Spirocyclic compounds with electron-withdrawing groups (e.g., cyano at C6) exhibit increased stability under acidic conditions compared to amino or oxo derivatives .
Biological Activity
2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The molecular formula of 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid is , with a molecular weight of approximately 189.17 g/mol. The compound features a spirocyclic structure, which is characterized by the presence of both an oxazolidine and an azaspiro framework. This unique configuration contributes to its biological activity by allowing for specific interactions with biological targets, such as enzymes and receptors.
Synthesis Methods
The synthesis of 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid typically involves multi-step organic reactions. Recent advancements have focused on optimizing these synthesis routes to improve yield and reduce environmental impact. For instance, a low-cost, protecting group-free method has been developed that enhances the efficiency of producing this compound at scale, achieving yields greater than 87% with high purity levels .
The biological activity of 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may act as an inhibitor for key enzymes involved in various metabolic pathways, including those related to cancer and neurodegenerative diseases such as Parkinson's disease.
Case Studies and Research Findings
- Cancer Research : Studies have shown that derivatives of this compound can inhibit epidermal growth factor receptor (EGFR) kinase, which is crucial in the proliferation of cancer cells. In vitro assays demonstrated significant inhibition rates, suggesting potential for development as an anticancer agent .
- Neurodegenerative Diseases : The compound has also been evaluated for its inhibitory effects on leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease treatment. Preliminary findings indicate that certain analogs exhibit promising inhibitory activity, warranting further investigation into their pharmacological profiles .
Comparative Analysis
To better understand the potential applications of 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid, a comparison with structurally similar compounds is useful:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
